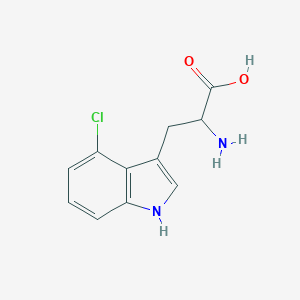

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid

描述

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position, along with a propanoic acid side chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Chlorination: The indole ring is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

Side Chain Introduction: The propanoic acid side chain is introduced through alkylation reactions, typically using halogenated carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions, such as high-pressure reactors and continuous flow systems, may be employed to enhance efficiency.

化学反应分析

Types of Reactions

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted indole derivatives with various functional groups.

科学研究应用

Chemistry and Synthesis

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid serves as a crucial building block in organic synthesis, particularly for creating more complex indole derivatives. These derivatives have potential pharmaceutical applications due to their diverse biological activities. The synthesis typically involves:

- Formation of the Indole Ring : Methods such as Fischer indole synthesis.

- Chlorination : Using reagents like thionyl chloride to introduce the chlorine atom.

- Side Chain Introduction : Alkylation reactions with halogenated carboxylic acids.

This compound is notable for its interactions with biological macromolecules, particularly in neurotransmitter synthesis and modulation. As a derivative of tryptophan, it can influence serotonin pathways, impacting mood regulation and cognitive functions. Research indicates that it may act as a selective and irreversible inhibitor of tryptophan hydroxylase, leading to decreased serotonin levels in the brain.

Potential Therapeutic Implications

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.

- Anticancer Activity : Studies suggest potential mechanisms for inhibiting cancer cell proliferation.

- Antimicrobial Effects : Explored for activity against various pathogens.

Neuropharmacology

The compound's influence on neuronal signaling pathways makes it a subject of interest in neuropharmacology. It may bind to neurotransmitter receptors, altering signaling pathways that govern physiological processes such as mood and cognition.

Industrial Applications

Beyond biological research, this compound is utilized in developing novel materials and as a precursor for synthesizing dyes and pigments.

Case Study 1: Neurotransmitter Modulation

A study evaluated the effects of this compound on serotonin synthesis in neuronal cultures. Results indicated that treatment with this compound significantly reduced serotonin levels, suggesting its potential role in managing mood disorders.

Case Study 2: Anticancer Activity

Research exploring the anticancer properties of this compound demonstrated its ability to inhibit the proliferation of specific cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways, highlighting its therapeutic potential in oncology.

Case Study 3: Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

作用机制

The mechanism of action of 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

2-amino-3-(1H-indol-3-yl)propanoic acid: Lacks the chlorine substitution at the 4-position.

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid: Chlorine substitution at the 5-position instead of the 4-position.

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid: Bromine substitution at the 4-position instead of chlorine.

Uniqueness

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid is unique due to the specific positioning of the chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern may result in distinct interactions with molecular targets and different pharmacological properties.

生物活性

2-Amino-3-(4-chloro-1H-indol-3-yl)propanoic acid, also known as 4-chloro-DL-tryptophan, is an indole derivative that has garnered attention for its unique biological activities. This compound is characterized by a chlorine atom at the 4-position of the indole ring and an amino group at the 2-position, which contribute to its pharmacological properties. Its primary mechanism of action involves the inhibition of tryptophan hydroxylase, a key enzyme in serotonin biosynthesis, thereby influencing neurotransmitter levels and associated physiological processes.

Target Enzyme: Tryptophan Hydroxylase

The compound acts as a selective and irreversible inhibitor of tryptophan hydroxylase, which is crucial for converting tryptophan to serotonin. This inhibition leads to a significant reduction in serotonin levels in the brain, impacting mood regulation and cognitive functions.

Biochemical Pathways Affected

The disruption of serotonin synthesis can have various downstream effects on neurotransmission and has implications for conditions such as depression and anxiety disorders. The specific biochemical pathways influenced by this compound include:

- Serotonin Synthesis Pathway : Inhibition of tryptophan hydroxylase reduces serotonin production.

- Neuronal Signaling : Altered serotonin levels can affect neuronal signaling pathways involved in mood regulation.

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems beyond serotonin. Its ability to bind with receptors involved in neurotransmission suggests potential therapeutic applications in neuropharmacology.

Antioxidant Properties

Additionally, this compound has been studied for its antioxidant properties , which may contribute to its neuroprotective effects. The presence of the indole ring is known to enhance antioxidant activity by scavenging free radicals.

Study on Neurotransmitter Modulation

A study highlighted the impact of this compound on serotonin pathways. It was found that treatment with this compound resulted in decreased serotonin levels in animal models, leading to behavioral changes indicative of altered mood states.

Comparative Studies with Similar Compounds

Comparative studies with other tryptophan derivatives have shown that the chlorine substitution at the 4-position significantly influences biological activity. For instance, while L-Tryptophan serves as a precursor for serotonin without inhibitory effects on tryptophan hydroxylase, this compound exhibits potent inhibitory effects due to its structural modifications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Tryptophan | C11H12N2O2 | Precursor to serotonin; no chlorine substitution |

| 5-Chloro-L-Tryptophan | C11H12ClN2O2 | Chlorine at position 5; different biological activity |

| This compound | C11H12ClN2O2 | Selective inhibitor of tryptophan hydroxylase |

属性

IUPAC Name |

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555058 | |

| Record name | 4-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118244-93-2, 52448-14-3 | |

| Record name | 4-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-4-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding L-4-Chlorotryptophan in Pisum sativum immatum?

A1: The research paper focuses on the isolation and characterization of L-4-Chlorotryptophan, also known as 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid, from the immatum (immature seeds) of Pisum sativum, commonly known as the garden pea. This finding is significant because it identifies a naturally occurring halogenated form of tryptophan, an essential amino acid. The presence of this compound in a common plant species raises questions about its potential biological roles and implications for plant metabolism and development.

Q2: How does the study contribute to our understanding of N-malonyl-4-chlorotryptophan?

A2: The paper investigates the stereochemistry of N-malonyl-4-chlorotryptophan. The researchers were able to reassign the absolute stereochemistry of this compound, providing crucial information for understanding its biosynthesis and potential biological activity. [] This finding could have implications for future studies investigating the role of N-malonyl-4-chlorotryptophan and related compounds in plants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。